甲氧基甲酰胺乙酯

描述

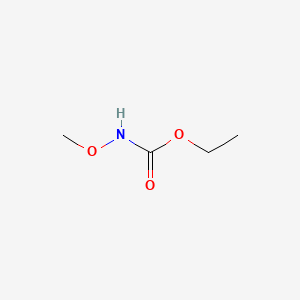

Ethyl N-methoxycarbamate is an organic compound and is considered as a building block . It belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .

Synthesis Analysis

The synthesis of ethyl N-methoxycarbamate can be achieved from O-methylhydroxylamine and Ethyl cyanoformate .

Molecular Structure Analysis

The molecular formula of ethyl N-methoxycarbamate is C4H9NO3 . The molecular weight is 119.12 .

Chemical Reactions Analysis

Ethyl carbamate, a related compound, is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .

Physical and Chemical Properties Analysis

Ethyl N-methoxycarbamate has a refractive index n20/D 1.412 (lit.), boiling point 150-155 °C (lit.), and density 1.022 g/mL at 25 °C (lit.) .

科学研究应用

免疫毒性和致癌性研究

甲氧基甲酰胺乙酯已被研究其对免疫系统的影响及其潜在的致癌性。 研究表明,氨基甲酸酯类农药,包括甲氧基甲酰胺乙酯衍生物,可能会影响免疫反应,导致过敏反应、自身免疫性疾病和癌症等疾病 . 这些化合物可以通过引起编码免疫调节因子的基因突变和改变免疫耐受性而诱导免疫毒性 .

环境毒理学

在环境毒理学中,甲氧基甲酰胺乙酯被评估其对非目标物种和生态系统的影响。已知它会影响人类和动物的肾脏、肝脏、神经、生殖、免疫和代谢功能。 一些氨基甲酸酯被归类为内分泌干扰物,并被美国环保署列为优先污染物 .

分析化学

在分析化学中,甲氧基甲酰胺乙酯被用作评估分析方法的参考化合物。 该化合物存在于各种基质中,例如食品和环境样品,需要开发灵敏和准确的检测技术 .

食品安全和发酵

甲氧基甲酰胺乙酯是发酵食品和酒精饮料生产中的副产物。其基因毒性和致癌性对食品安全构成重大威胁。 研究重点关注其在白酒等产品中的形成、分析和控制,以确保消费者安全 .

微生物降解

甲氧基甲酰胺乙酯的微生物降解研究旨在减少其在发酵食品中的残留,提高食品安全。 已分离出如路氏酵母Cl-p菌株,它们具有很强的降解能力,同时也增强了发酵饮料的风味 .

药物应用

虽然与甲氧基甲酰胺乙酯没有直接关系,但氨基甲酸酯已用于治疗诸如重症肌无力等疾病,并用作化学战神经毒剂的暴露前防护。 这突出了氨基甲酸酯化合物在药物研究中的更广泛范围 .

安全和危害

作用机制

Target of Action

Ethyl N-methoxycarbamate primarily targets the Shiga-like toxin 1 subunit B in bacteriophage H30 . The B subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .

Mode of Action

It is known that carbamates, the class of compounds to which ethyl n-methoxycarbamate belongs, are esters of n-methyl carbamic acid and act as acetylcholinesterase-inhibiting agents . They inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent . This results in an increase in acetylcholine at a nerve synapse .

Biochemical Pathways

Carbamates, in general, can have wide-ranging effects on both biotic (micro and macro fauna and flora) and abiotic systems .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound greatly impact its bioavailability .

Result of Action

Carbamates can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Action Environment

The action, efficacy, and stability of Ethyl N-methoxycarbamate can be influenced by various environmental factors. For instance, humans and other non-target species can be exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .

属性

IUPAC Name |

ethyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBURKGRQNJPCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192005 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3871-28-1 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

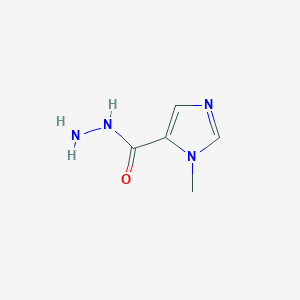

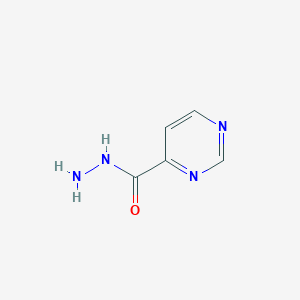

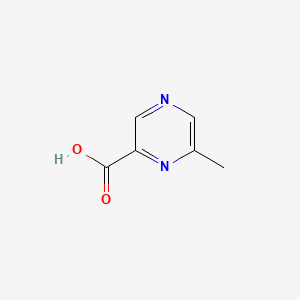

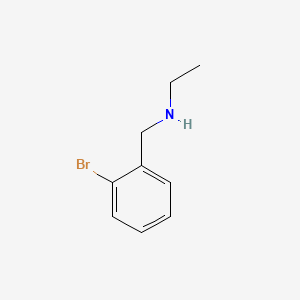

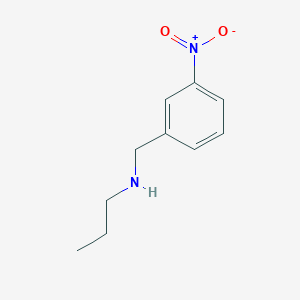

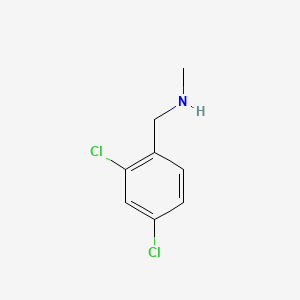

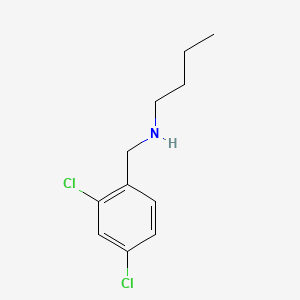

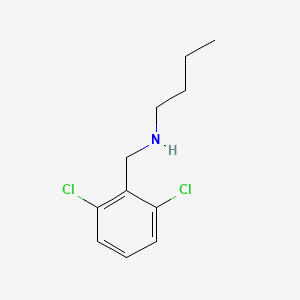

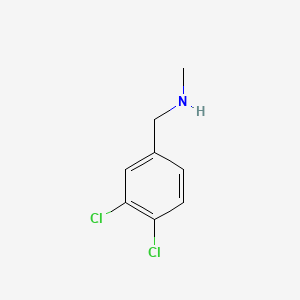

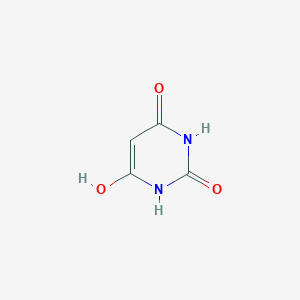

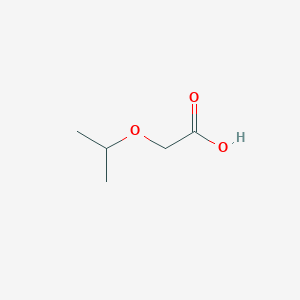

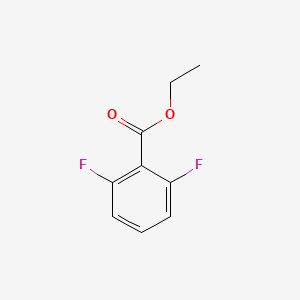

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。